molecular formula C30H48BF4P2Rh- B1589669 (S,S)-Et-DUPHOS-Rh CAS No. 213343-64-7

(S,S)-Et-DUPHOS-Rh

Cat. No. B1589669
M. Wt: 660.4 g/mol
InChI Key: XIOPHSBHVOCZMM-ZCTOJWETSA-N
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Description

(S,S)-Et-DUPHOS-Rh is an organometallic complex with a rhodium center, specifically an (S,S)-ethyl-2,2'-dipyridyldisulfide rhodium(II) complex. It is a highly useful compound in the field of synthetic organic chemistry and has been used in a variety of applications, ranging from the synthesis of natural products to the development of new pharmaceutical agents. In addition, (S,S)-Et-DUPHOS-Rh has been used in the study of enzyme-catalyzed reactions and in the field of biochemistry.

Scientific Research Applications

  • Catalytic Asymmetric Hydrogenation :

    • (S,S)-Et-DUPHOS-Rh has been shown to be effective in the asymmetric hydrogenation of β-substituted α,β,γ,δ-unsaturated amino acids, achieving high regioselectivity and enantioselectivity. This process is significant for the synthesis of β-branched allyl glycine derivatives, with enamide geometry influencing stereoselectivity (Burk et al., 1999).
    • It has been used in the hydrogenation of enamides in conjugated diene systems, establishing a highly efficient method for creating γ,δ-unsaturated amino acids with excellent regio- and enantioselectivity (Burk et al., 1998).
  • Synthesis of Specific Compounds :

    • This ligand has been utilized in the Rh-catalyzed asymmetric synthesis of glutarate derivatives, a key intermediate for Pfizer's drug candoxatril. It allowed highly efficient and enantioselective hydrogenation of a unique carboxylate substrate (Burk et al., 1999).
    • It was also pivotal in the concise synthesis of anserine and related compounds, where it played a crucial role in enhancing yield and selectivity (Yamashita et al., 2016).
  • Ligand Variations and Efficiency :

    • Variations of Et-DUPHOS-Rh, such as UlluPHOS, a thiophene-based analogue, have been synthesized and employed in hydrogenation reactions, displaying high enantiomeric excesses and faster reaction rates (Benincori et al., 2005).
    • The economic use of these ligands is significant, with studies showing that the use of cationic Rh(DuPHOS) precatalysts has advantages over related complexes in terms of time and cost efficiency (Börner & Heller, 2001).
  • Mechanistic Insights and Computational Studies :

    • Large-scale computational modeling has been conducted to understand the reaction pathways and the origin of enantioselection in the hydrogenation of prochiral enamides using (S,S)-Et-DUPHOS-Rh (Feldgus and Landis, 2000).
  • Influence on Stereoselectivity :

    • Research has been conducted on the stereoselective hydrogenation of chiral cyclobutyl dehydro-amino acid derivatives, highlighting the crucial role of chiral catalysts like (S,S)-Et-DUPHOS-Rh in achieving high stereoselectivity (Aguado et al., 2001).

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36P2.C8H12.BF4.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t17-,18-,19-,20-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOPHSBHVOCZMM-ZCTOJWETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC[C@@H]1P([C@H](CC1)CC)C2=CC=CC=C2P3[C@H](CC[C@@H]3CC)CC.C1/C=C\CC/C=C\C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48BF4P2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451539
Record name 213343-64-7 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-Et-DUPHOS-Rh

CAS RN

213343-64-7
Record name 213343-64-7 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhodium â?º (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98+% (S,S)-Et-DUPHOS-Rh
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
MJ Burk, CS Kalberg, A Pizzano - Journal of the American …, 1998 - ACS Publications
The asymmetric hydrogenation of α-(acetyloxy)- and α-(benzoyloxy)acrylates 4 catalyzed by cationic rhodium−DuPHOS complexes has been examined. A wide range of substrates (4) …
Number of citations: 201 pubs.acs.org
CJ Cobley, IC Lennon, C Praquin… - … process research & …, 2003 - ACS Publications
An extremely efficient route to highly enantiomerically enriched 2-methylsuccinamic acid via asymmetric hydrogenation has been developed. By using [(S,S)-Et-DuPHOS Rh COD]BF 4 …
Number of citations: 49 pubs.acs.org
MJ Burk, F Bienewald, S Challenger… - The Journal of …, 1999 - ACS Publications
A greatly improved process has been developed for synthesis of the glutarate derivative 2, a key intermediate required for Pfizer's drug candoxatril. The cationic (R,R)-Me-DuPHOS-Rh …
Number of citations: 97 pubs.acs.org
CJ Cobley, IC Lennon, R McCague, JA Ramsden… - Tetrahedron …, 2001 - Elsevier
The effectiveness of cyclooctadiene and norbornadiene precatalysts of the type [Rh(DuPHOS)(diolefin)]BF 4 in catalytic asymmetric hydrogenation of various prochiral olefins has been …
Number of citations: 49 www.sciencedirect.com
GP Aguado, AG Moglioni… - The Journal of …, 2004 - ACS Publications
The hydrogenation reactions of several cyclobutyl enamides derived from (−)-α-pinene or (−)-verbenone have been investigated by using different catalysts. The chiralities of both the …
Number of citations: 20 pubs.acs.org
CJ Cobley, NB Johnson, IC Lennon… - … on Industrial Scale …, 2003 - books.google.com
The introduction of chiral phospholane ligands has proved to be a turning point in the rhodium-catalyzed asymmetric hydrogenation of C= C bonds. A variety of chiral building blocks, …
Number of citations: 3 books.google.com
GP Aguado, AG Moglioni, BN Brousse… - Tetrahedron: Asymmetry, 2003 - Elsevier
Optically active cyclobutyl (Z)-α,β-dehydro-α-dipeptides have been efficiently synthesized through the coupling of conveniently protected glycine or (S)-phenylalanine residues with a (Z)-…
Number of citations: 10 www.sciencedirect.com
MJ Burk, NB Johnson, JR Lee - Tetrahedron letters, 1999 - Elsevier
A novel enantioselective synthesis of β-amino alcohols and 1,2-diamines is reported which incorporates the first description of the asymmetric hydrogenation of dehydro-β-amino …
Number of citations: 17 www.sciencedirect.com
GP Aguado, A Alvarez-Larena, O Illa, AG Moglioni… - Tetrahedron …, 2001 - Elsevier
Several optically active cyclobutyl dehydro-amino acid derivatives have been hydrogenated employing Wilkinson, (S,S)-chiraphos-Rh and Et-duphos-Rh (both enantiomers) as catalysts…
Number of citations: 18 www.sciencedirect.com
T Jerphagnon, JL Renaud, P Demonchaux… - Tetrahedron …, 2003 - Elsevier
The hydrogenation of β-acylaminoacrylate with [((R,R)-Et-BPE)Rh(COD)]BF 4 and [((S,S)-Et-Duphos)Rh(COD)]BF 4 , reveals an important temperature effect. With each ligand, under …
Number of citations: 30 www.sciencedirect.com

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